An In-Depth Technical Guide to 2-(2-Bromophenoxy)aniline (CAS 70787-31-4): Properties, Synthesis, and Applications in Drug Discovery
An In-Depth Technical Guide to 2-(2-Bromophenoxy)aniline (CAS 70787-31-4): Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Scaffold in Medicinal Chemistry
2-(2-Bromophenoxy)aniline (CAS 70787-31-4) is a substituted diaryl ether aniline derivative that holds significant potential as a versatile building block in the synthesis of complex organic molecules, particularly in the realm of drug discovery and development. Its unique structural motif, combining a nucleophilic aniline core with a sterically demanding and electronically influential bromophenoxy group, offers a rich chemical landscape for the generation of novel molecular entities. The presence of the bromine atom provides a reactive handle for further functionalization through various cross-coupling reactions, making it a valuable intermediate for the construction of diverse compound libraries.
This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of 2-(2-Bromophenoxy)aniline, with a focus on its relevance to researchers and scientists in the pharmaceutical industry. While experimental data for this specific compound is not extensively available in the public domain, this guide leverages data from closely related analogues to provide scientifically grounded predictions and insights into its behavior.
Physicochemical Properties: A Comparative Analysis
The physicochemical properties of 2-(2-Bromophenoxy)aniline are crucial for its handling, reactivity, and pharmacokinetic profile in potential drug candidates. The following table summarizes key predicted and experimentally determined properties, drawing comparisons with the parent compound, 2-phenoxyaniline, to highlight the influence of the bromine substituent.
| Property | 2-(2-Bromophenoxy)aniline (Predicted/Inferred) | 2-Phenoxyaniline (Experimental) | Rationale for Prediction/Inference |
| Molecular Formula | C₁₂H₁₀BrNO[1] | C₁₂H₁₁NO | Addition of a bromine atom to the phenoxy ring. |
| Molecular Weight | 264.12 g/mol [1] | 185.22 g/mol | The atomic weight of bromine is approximately 79.90 g/mol . |
| Melting Point | Likely in the range of 40-60 °C | 47-49 °C | The introduction of a halogen atom can influence crystal packing and melting point. The melting point of the related 2-[4-(3,5-Difluorobenzyloxy)phenoxy]aniline hydrochloride is 174.5-176.5°C, suggesting that substitutions significantly impact this property.[2] |
| Boiling Point | Expected to be >170 °C at 18 mmHg | 170 °C at 18 mmHg | The increased molecular weight due to the bromine atom will lead to a higher boiling point. |
| Solubility | Soluble in common organic solvents (e.g., methanol, ethanol, acetone, chloroform). Sparingly soluble in water. | Soluble in organic solvents; slightly soluble in water. | The overall nonpolar character of the molecule suggests good solubility in organic solvents. Aniline itself is slightly soluble in water.[3] |
| pKa | Estimated to be around 3-4 | ~3.5 (for the anilinium ion) | The electron-withdrawing nature of the phenoxy and bromophenoxy groups is expected to decrease the basicity of the aniline nitrogen, resulting in a lower pKa for the conjugate acid compared to aniline (~4.6). |
Synthesis of 2-(2-Bromophenoxy)aniline: Key Methodologies
The construction of the diaryl ether linkage is the central challenge in the synthesis of 2-(2-Bromophenoxy)aniline. Two primary strategies are employed for this purpose: the classical Ullmann condensation and the more modern palladium-catalyzed Buchwald-Hartwig amination.
Ullmann Condensation: A Classic Approach
The Ullmann condensation is a well-established method for the formation of diaryl ethers, typically involving the copper-catalyzed reaction of a phenol with an aryl halide. In the context of 2-(2-Bromophenoxy)aniline synthesis, this would involve the coupling of 2-bromophenol with 2-nitrohalobenzene, followed by the reduction of the nitro group.
Figure 1: Proposed Ullmann condensation route for the synthesis of 2-(2-Bromophenoxy)aniline.
Experimental Protocol (Proposed):
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Step 1: Synthesis of 2-(2-Bromophenoxy)nitrobenzene.
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To a stirred solution of 2-bromophenol and 2-chloronitrobenzene in a high-boiling polar solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add a copper catalyst (e.g., copper(I) iodide or copper powder) and a base (e.g., potassium carbonate or cesium carbonate).
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Heat the reaction mixture at an elevated temperature (typically 120-180 °C) for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
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After completion, cool the reaction mixture, pour it into water, and extract the product with an organic solvent (e.g., ethyl acetate).
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to obtain 2-(2-bromophenoxy)nitrobenzene.
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Step 2: Reduction to 2-(2-Bromophenoxy)aniline.
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Dissolve the purified 2-(2-bromophenoxy)nitrobenzene in a suitable solvent such as ethanol or acetic acid.
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Add a reducing agent. Common methods include:
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Metal/Acid: Iron powder in the presence of a small amount of hydrochloric acid.
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Catalytic Hydrogenation: Hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst.
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Stir the reaction mixture at room temperature or with gentle heating until the reduction is complete (monitored by TLC).
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Filter the reaction mixture to remove the catalyst or inorganic salts.
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Neutralize the filtrate with a base (e.g., sodium bicarbonate) if an acid was used.
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Extract the product with an organic solvent, wash with water and brine, dry, and concentrate.
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The final product can be further purified by recrystallization or column chromatography.
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Buchwald-Hartwig Amination: A Modern Alternative
The Buchwald-Hartwig amination offers a more versatile and often milder alternative for the formation of C-N bonds.[4] This palladium-catalyzed cross-coupling reaction can be adapted to form the diaryl ether linkage by coupling 2-aminophenol with a 1,2-dihalobenzene, or more directly, by coupling 2-bromophenol with 2-haloaniline.
Figure 2: Proposed Buchwald-Hartwig amination approach for the synthesis of 2-(2-Bromophenoxy)aniline.
Experimental Protocol (Proposed):
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To a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add 2-aminophenol, 1,2-dibromobenzene, a palladium catalyst (e.g., tris(dibenzylideneacetone)dipalladium(0)), a suitable phosphine ligand (e.g., XPhos), and a base (e.g., sodium tert-butoxide).
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Add a dry, degassed solvent such as toluene or dioxane.
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Heat the reaction mixture to reflux for several hours, monitoring the progress by TLC or GC-MS.
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Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
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Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to yield 2-(2-Bromophenoxy)aniline.
Spectrochemical Analysis: Predicted Spectral Features
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to be complex due to the presence of two substituted aromatic rings. The signals for the aromatic protons will likely appear in the range of δ 6.5-7.5 ppm. The protons on the aniline ring will be influenced by the electron-donating amino group and the electron-withdrawing phenoxy group. The protons on the bromophenoxy ring will be affected by the bromo and ether functionalities. The N-H protons of the primary amine will likely appear as a broad singlet, the chemical shift of which will be dependent on the solvent and concentration.
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will show 12 distinct signals for the aromatic carbons. The chemical shifts will be influenced by the substituents on each ring. The carbon attached to the nitrogen atom (C-N) is expected to be in the range of δ 140-150 ppm, while the carbon attached to the ether oxygen (C-O) will also be downfield. The carbon bearing the bromine atom (C-Br) will be shifted to a lower field compared to an unsubstituted carbon.
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will provide valuable information about the functional groups present in the molecule. Key expected absorption bands include:
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N-H Stretching: Two medium to sharp bands in the region of 3300-3500 cm⁻¹ characteristic of a primary amine.
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C-H Aromatic Stretching: Bands above 3000 cm⁻¹.
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N-H Bending: A band around 1600-1650 cm⁻¹.
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C=C Aromatic Stretching: Several bands in the 1450-1600 cm⁻¹ region.
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C-O-C Asymmetric Stretching: A strong band in the region of 1200-1250 cm⁻¹.
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C-N Stretching: A band in the 1250-1350 cm⁻¹ region.
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C-Br Stretching: A band in the fingerprint region, typically below 700 cm⁻¹.
Mass Spectrometry (Predicted)
The mass spectrum (electron ionization) is expected to show a prominent molecular ion peak (M⁺) at m/z 263 and 265 in an approximately 1:1 ratio, which is characteristic of the isotopic pattern of bromine (⁷⁹Br and ⁸¹Br). Fragmentation would likely involve cleavage of the ether bond and loss of the bromo or phenoxy groups.
Chemical Reactivity and Synthetic Utility
The reactivity of 2-(2-Bromophenoxy)aniline is dictated by the interplay of its functional groups.
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Aniline Moiety: The amino group is a powerful activating group and directs electrophilic aromatic substitution to the ortho and para positions of the aniline ring. However, the bulky 2-phenoxy group may sterically hinder the ortho position. The amino group can also be acylated, alkylated, or diazotized to introduce further diversity.
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Bromophenoxy Moiety: The bromine atom is a versatile handle for a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of aryl, vinyl, or alkynyl groups. This is a key feature for its use in combinatorial chemistry and the synthesis of complex drug-like molecules.
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Diaryl Ether Linkage: The ether bond is generally stable under many reaction conditions but can be cleaved under harsh acidic or reductive conditions.
Applications in Drug Discovery and Development
The 2-phenoxyaniline scaffold is a known pharmacophore and has been investigated for various therapeutic applications. A patent for 2-phenoxyaniline derivatives suggests their potential use in the treatment of ischemic diseases, such as ischemic heart disease and ischemic cerebral diseases.[2] These compounds are proposed to act by inhibiting the Na⁺/Ca²⁺ exchange system.
The presence of the bromine atom in 2-(2-Bromophenoxy)aniline further enhances its utility as a synthetic intermediate. It can be used to generate a library of analogues where the bromine is replaced with other functional groups, allowing for the exploration of structure-activity relationships (SAR). Bromoaniline derivatives are known to be important intermediates in the synthesis of various pharmaceuticals.[5]
Safety and Handling
While specific toxicological data for 2-(2-Bromophenoxy)aniline is not available, it should be handled with the same precautions as other aniline and bromoaromatic compounds.
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Hazards: Aniline and its derivatives are generally considered toxic and can be harmful if inhaled, ingested, or absorbed through the skin.[3] They can cause irritation to the skin, eyes, and respiratory tract. Some aniline derivatives are suspected carcinogens.
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Personal Protective Equipment (PPE): When handling this compound, appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.
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First Aid:
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Skin Contact: Immediately wash the affected area with plenty of soap and water.
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Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes.
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Inhalation: Move to fresh air.
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Ingestion: Do not induce vomiting. Seek immediate medical attention in all cases of exposure.
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Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.
Conclusion
2-(2-Bromophenoxy)aniline is a valuable, albeit undercharacterized, synthetic intermediate with significant potential in medicinal chemistry. Its combination of a reactive aniline core and a functionalizable bromophenoxy group makes it an attractive starting material for the synthesis of diverse and complex molecular architectures. While a lack of extensive experimental data necessitates a predictive approach to understanding its properties, the information available for analogous compounds provides a solid foundation for its use in research and development. As the demand for novel therapeutic agents continues to grow, the strategic use of versatile building blocks like 2-(2-Bromophenoxy)aniline will be crucial in the quest for new and effective medicines.
References
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Material Safety Data Sheet Aniline. Indenta Chemicals. (n.d.). Retrieved February 6, 2026, from [Link]
- Synthesis method of aniline compound. (2011). Google Patents.
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SAFETY DATA SHEET BROMOPHEN STOCK SOLUTION. Ilford Photo. (n.d.). Retrieved February 6, 2026, from [Link]
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Meenakumari, M., & Girija, R. (2022). Synthesis of Bromo Aniline derivatives and an insilico approach against HSP90 chaperone. International Journal of Health Sciences, 6(S4), 11653–11667. [Link]
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Buchwald–Hartwig amination. In Wikipedia. (2023, December 29). [Link]
- 2-Phenoxyaniline derivatives. (1998). Google Patents.
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Li, X., et al. (2018). Synthesis of new 4-aryloxy-N-arylanilines and their inhibitory activities against succinate-cytochrome c reductase. Bioorganic & Medicinal Chemistry Letters, 28(9), 1561-1565. [Link]
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